molecular formula C13H15N3O5 B4939437 (3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone CAS No. 5348-73-2

(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone

Cat. No.: B4939437
CAS No.: 5348-73-2
M. Wt: 293.27 g/mol
InChI Key: KRIQSHKNXJGDLI-UHFFFAOYSA-N
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Description

(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H15N3O5. It is known for its unique structure, which includes a dinitrophenyl group and a methylpiperidinyl group connected by a methanone bridge

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 3,5-dinitrobenzoic acid, are used in the analysis of organic substances by derivatization . This suggests that the compound may interact with a variety of organic substances, depending on the specific context of its use.

Mode of Action

It’s known that similar compounds, such as 3,5-dinitrobenzoic acid, react with substances to form a derivative . This reaction typically occurs in the presence of a catalyst or under specific conditions. The resulting derivative can then be analyzed for various purposes.

Biochemical Pathways

For instance, 3,5-dinitrobenzoic acid is known to react with alcohols and amines to form derivatives . This suggests that 1-(3,5-dinitrobenzoyl)-2-methylpiperidine may also interact with these groups, potentially affecting pathways involving these types of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various other functionalized compounds .

Scientific Research Applications

(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dinitrophenyl)-(2-ethylpiperidin-1-yl)methanone
  • (3,5-Dinitrophenyl)-(2-propylpiperidin-1-yl)methanone
  • (3,5-Dinitrophenyl)-(2-butylpiperidin-1-yl)methanone

Uniqueness

(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-9-4-2-3-5-14(9)13(17)10-6-11(15(18)19)8-12(7-10)16(20)21/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIQSHKNXJGDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385727
Record name (3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-73-2
Record name (3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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